2-[(2-Methoxybenzyl)amino]ethanol
Overview
Description
“2-[(2-Methoxybenzyl)amino]ethanol” is a chemical compound with the IUPAC name “this compound hydrochloride”. It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H15NO2 . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that primary alcohols and methanol can react to form alkyl halides under acidic conditions by an SN2 mechanism .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The molecular weight is 217.7 .Scientific Research Applications
Solid-Phase Peptide Synthesis
2-[(2-Methoxybenzyl)amino]ethanol derivatives have been demonstrated as effective safety-catch protecting groups and linkers for solid-phase peptide synthesis. These compounds exhibit stability against trifluoroacetic acid (TFA) and can be removed under reductive acidolytic conditions, providing a reliable method for the synthesis of peptides (S. Thennarasu, Chuan-fa Liu, 2010).
Antibacterial Activities
A Schiff base derived from 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol has shown resistance against various bacteria. The compound was synthesized, characterized, and its antibacterial efficacy was evaluated, highlighting its potential as an antimicrobial agent (Zhu Wen-jie, 2004).
Protecting Group Removal
The removal of methoxybenzyl protecting groups from alcohols has been efficiently achieved using DDQ oxidation under neutral conditions. This method allows for the selective deprotection of alcohols while leaving other sensitive functional groups intact (Y. Oikawa, T. Yoshioka, O. Yonemitsu, 1982).
Peptide Solubility and Fragment Condensation
The 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb-OH) linker has been utilized to address challenges in peptide synthesis, such as solubility and fragment condensation. This safety-catch linker enhances the solubility of peptides by allowing the conjugation of a solubilizing tag and facilitates fragment condensation by serving as a semipermanent C-terminal protecting group (Marta Paradís-Bas, Judit Tulla-Puche, F. Albericio, 2015).
Photocatalytic Oxidation
Benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, have been oxidized to their corresponding aldehydes using a TiO2 photocatalyst under both UV and visible light. This method showcases the versatility of benzyl alcohols in photocatalytic reactions, with high conversion rates and selectivity (S. Higashimoto, Naoya Kitao, et al., 2009).
Ring-Opening Polymerization
Unprotected aminoalcohols have been employed as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine. This demonstrates the utility of aminoalcohols in polymer synthesis without the need for protecting hydroxyl groups, allowing for the direct synthesis of telechelic and block copolymers (Camille Bakkali-Hassani, Clément Coutouly, et al., 2018).
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-9(10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPIPNWQAIQDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294400 | |
Record name | 2-[(2-methoxybenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109926-15-0 | |
Record name | 2-[(2-methoxybenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(2-methoxyphenyl)methyl]amino}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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